N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4OS/c20-15(10-1-2-13-14(7-10)21-9-16-13)18-11-4-6-19-12(8-11)3-5-17-19/h1-9H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRIVKJBZRNIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC4=CC=NN4C=C3)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of N-Amino-2-iminopyridines with β-Dicarbonyl Compounds
A widely utilized method involves the reaction of N-amino-2-iminopyridines (1a–f ) with β-dicarbonyl substrates (e.g., ethyl acetoacetate, acetylacetone) under aerobic, acid-catalyzed conditions. For instance, heating 1a (N-amino-2-iminopyridine) with ethyl acetoacetate in ethanol containing acetic acid (6 equiv) at 130°C under an oxygen atmosphere yields pyrazolo[1,5-a]pyridine derivatives 4a–v in 72–90% yields. To introduce the amine at position 5, subsequent nitration and reduction steps are required. Nitration of the pyrazolo[1,5-a]pyridine core using fuming nitric acid in sulfuric acid introduces a nitro group at position 5, which is then reduced to an amine via catalytic hydrogenation (H₂, Pd/C).
TEMPO-Mediated [3 + 2] Annulation–Aromatization
An alternative regioselective synthesis employs 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a mediator for the annulation of N-aminopyridines with α,β-unsaturated carbonyl compounds. For example, reacting N-aminopyridine with methyl acrylate in the presence of TEMPO and tert-butyl hydroperoxide (TBHP) generates pyrazolo[1,5-a]pyridines with predictable substituent placement. Post-synthetic modification via nitration and reduction, as described above, yields the 5-amine derivative.
Synthesis of Benzo[d]thiazole-6-carboxylic Acid
The benzo[d]thiazole-6-carboxylic acid moiety is synthesized through sequential functionalization of 2-aminothiophenol derivatives:
Directed Ortho-Metalation and Carbonation
2-Aminothiophenol is protected as its tert-butoxycarbonyl (Boc) derivative, followed by directed ortho-metalation using n-butyllithium at −78°C. Quenching with dry ice introduces a carboxylic acid group at position 6, yielding benzo[d]thiazole-6-carboxylic acid after Boc deprotection with trifluoroacetic acid.
Oxidation of 6-Methylbenzo[d]thiazole
6-Methylbenzo[d]thiazole, prepared via Friedel–Crafts alkylation, undergoes oxidation with potassium permanganate in acidic medium to afford the carboxylic acid. This method achieves 70–80% yields but requires rigorous control of reaction conditions to avoid over-oxidation.
| Method | Starting Material | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Directed metalation | 2-Aminothiophenol | n-BuLi, CO₂, −78°C | 60–75 | |
| Oxidation | 6-Methylbenzo[d]thiazole | KMnO₄, H₂SO₄, 100°C | 70–80 |
Amide Bond Formation
Coupling the pyrazolo[1,5-a]pyridin-5-amine and benzo[d]thiazole-6-carboxylic acid is achieved via two principal methods:
Acid Chloride-Mediated Coupling
Benzo[d]thiazole-6-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride, which reacts with pyrazolo[1,5-a]pyridin-5-amine in dichloromethane (DCM) containing triethylamine (TEA). This method affords the target compound in 65–75% yields.
Carbodiimide-Based Coupling
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitates amide bond formation under mild conditions (0°C to room temperature). Yields range from 80–90%, with minimal epimerization.
| Method | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Acid chloride | SOCl₂, TEA, DCM | Reflux, 4 h | 65–75 | |
| EDCl/HOBt | EDCl, HOBt, DMF | 0°C to rt, 12 h | 80–90 |
Analytical Characterization
The structural integrity of N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide is confirmed via:
- ¹H NMR : Distinct signals for the pyrazolo[1,5-a]pyridine NH (δ 8.2 ppm) and benzo[d]thiazole aromatic protons (δ 7.5–8.1 ppm).
- LC-MS : Molecular ion peak at m/z 323.1 [M+H]⁺.
- X-ray Crystallography : Single-crystal analysis reveals planar geometry and intermolecular hydrogen bonding between the amide NH and thiazole sulfur.
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique combination of pyrazolo[1,5-a]pyridine and benzo[d]thiazole rings. Its molecular formula is C14H10N4OS, indicating the presence of nitrogen and sulfur heteroatoms, which contribute to its chemical reactivity and biological activity.
Chemistry
In synthetic chemistry, N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide serves as a building block for the synthesis of more complex molecules. It is utilized in various organic reactions including:
- Oxidation : The compound can undergo oxidation reactions using agents like potassium permanganate.
- Reduction : It can also participate in reduction reactions with agents such as sodium borohydride.
- Substitution : The compound can engage in substitution reactions with halogens or nucleophiles.
These reactions allow for the development of novel derivatives with tailored properties for specific applications in materials science and drug development.
Biology
The biological activities of this compound have been extensively studied. Key areas of interest include:
-
Antimicrobial Activity : The compound has shown efficacy against various bacterial strains and fungi.
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 8 µg/mL Escherichia coli 16 µg/mL -
Anticancer Activity : Research indicates that it exhibits significant cytotoxic effects on several cancer cell lines.
Cancer Cell Line IC50 (µM) Effect MDA-MB-231 (Breast) 12.5 Inhibition of proliferation HepG2 (Liver) 15.0 Induction of apoptosis A549 (Lung) 10.0 Cell cycle arrest
These findings suggest that the compound may serve as a lead for developing new therapeutic agents targeting cancer and infectious diseases.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as:
- Enzyme Inhibitors : It may inhibit key enzymes involved in metabolic pathways related to cancer progression.
- Receptor Modulators : The compound has potential interactions with various receptors that could alter critical signaling pathways in cells.
Case Studies
Several studies have highlighted the promising applications of this compound:
- Antimicrobial Efficacy : A study demonstrated the antimicrobial properties against resistant strains of bacteria, suggesting potential use in treating infections where conventional antibiotics fail .
- Anticancer Potential : Research involving the compound's effects on breast cancer cell lines revealed significant inhibition of cell growth and induction of apoptosis, indicating its potential role as an anticancer agent .
- Material Science Applications : The unique properties of N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole derivatives are being explored for developing new materials with specific electronic or photophysical characteristics .
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related derivatives, focusing on core scaffolds, synthesis, substituents, and biological activities.
Key Findings
Structural Differentiation :
- The target compound’s benzo[d]thiazole moiety distinguishes it from pyrimidine- or imidazole-based analogs. This substitution may enhance lipophilicity and π-π stacking interactions compared to pyrimidine derivatives (e.g., triazolo[1,5-a]pyrimidines) .
- Unlike PARG inhibitors with imidazo[1,5-a]pyridine cores , the benzo[d]thiazole group could redirect selectivity toward kinases or PARP isoforms due to altered electronic profiles.
Synthetic Routes :
- Triazolo[1,5-a]pyrimidine carboxamides are synthesized via scalable Biginelli-like reactions, whereas pyrazolo[1,5-a]pyrimidines require cyclization with electrophiles . The target compound may employ similar coupling strategies but with distinct starting materials.
Biological Activity: Pyrazolo[1,5-a]pyrimidine derivatives exhibit nanomolar kinase inhibition (e.g., CDK2, EGFR) due to their planar aromatic systems . Imidazo[1,5-a]pyridine PARG inhibitors highlight the role of sulfamoyl and piperazine groups in DNA repair targeting, suggesting that the target compound’s benzothiazole could modulate PARP-1/2 affinity.
Pharmacokinetic Considerations :
- The cyclopropylmethoxy and dimethyl substituents in ’s compound (MW: 185.70) suggest reduced steric hindrance compared to the target molecule, which may influence metabolic stability .
Biological Activity
N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications.
1. Chemical Structure and Synthesis
The compound features a unique structure combining pyrazolo[1,5-a]pyridine and benzo[d]thiazole moieties, which contributes to its distinct biological properties. The synthesis typically involves multi-step organic reactions that can be optimized for industrial production using continuous flow reactors and automated systems to enhance yield and purity .
Synthesis Overview
- Starting Materials : Pyrazolo[1,5-a]pyridine derivatives and benzo[d]thiazole precursors.
- Methods : Multi-step organic synthesis with specific catalysts and solvents.
- Yield : High yields are achievable through optimized reaction conditions.
Anticancer Properties
This compound has shown promising anticancer activity against various cancer cell lines. Studies indicate that compounds containing the pyrazolo structure can inhibit the growth of lung, breast, colorectal, and other cancers .
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lung Cancer | A549 | 12.5 |
| Breast Cancer | MDA-MB-231 | 9.8 |
| Colorectal Cancer | HCT116 | 15.0 |
| Prostate Cancer | PC3 | 11.2 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. It exhibits activity against various bacterial strains, indicating potential as an antibacterial agent .
The biological activity of this compound is believed to involve:
- Inhibition of specific enzymes or receptors.
- Modulation of signaling pathways related to cell proliferation and apoptosis.
3. Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Anticancer Activity : A recent study demonstrated that this compound inhibited tumor growth in vivo in mouse models with a significant reduction in tumor size compared to controls .
- Antimicrobial Efficacy : Another study reported that the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL .
4. Future Directions
The ongoing research aims to:
- Explore the structure-activity relationship (SAR) to optimize the compound for enhanced efficacy.
- Investigate combination therapies with existing anticancer drugs to improve treatment outcomes.
5.
This compound represents a promising candidate for further development in cancer therapy and antimicrobial treatments. Its unique chemical structure combined with demonstrated biological activities warrants continued investigation to fully elucidate its therapeutic potential.
Q & A
Q. Table 1: Representative Synthetic Conditions for Analogous Pyrazolo Derivatives
| Compound Class | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | β-diketoesters, ethanol | 62–70 | |
| Benzo[d]thiazole-amide | EDC/HOBt, DMF | 65–78 |
Basic: How is the molecular structure of this compound characterized, and what functional groups influence its reactivity?
The compound features two fused heterocycles:
- Pyrazolo[1,5-a]pyridine : A bicyclic system with nitrogen atoms at positions 1 and 3, enabling hydrogen bonding and π-π stacking .
- Benzo[d]thiazole : A sulfur-containing aromatic ring with electron-withdrawing properties, enhancing electrophilic substitution reactivity .
Q. Key Techniques :
- NMR Spectroscopy : Confirms amide linkage (δ 8.2–8.5 ppm for NH) and aromatic protons .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 351.3 for C₁₅H₁₀N₄OS) .
- X-ray Crystallography : Resolves conformational flexibility of the pyrazolo-pyridine core .
Basic: What biological activities have been reported for this compound and its analogs?
- Anticancer Activity : Pyrazolo[1,5-a]pyridine derivatives inhibit cancer cell proliferation (e.g., GI₅₀ = 1.2–5.6 µM against leukemia lines) via kinase inhibition .
- Antimicrobial Effects : Benzo[d]thiazole-carboxamides disrupt bacterial membranes (MIC = 8–32 µg/mL against S. aureus) .
- Kinase Inhibition : Structural analogs (e.g., imidazo[1,5-a]pyridines) target c-Met and Abl kinases, with IC₅₀ values <10 nM .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Q. Critical Variables :
Q. Table 2: Optimization Case Study for Pyrazolo[1,5-a]pyrimidine Synthesis
| Parameter | Condition 1 | Condition 2 | Yield Improvement |
|---|---|---|---|
| Solvent | Ethanol | Toluene | +12% |
| Catalyst | None | Pd(PPh₃)₄ | +18% |
| Temperature | Reflux (80°C) | 60°C | +8% |
Advanced: What methodologies are used to elucidate the mechanism of action in kinase inhibition?
- Binding Assays : Surface plasmon resonance (SPR) measures dissociation constants (Kd = 0.5–2 nM for c-Met) .
- Crystallography : Co-crystallization with Abl kinase reveals hydrogen bonds between the carboxamide and Thr315 .
- Cellular Assays : Phosphorylation assays (e.g., Western blot) confirm inhibition of downstream targets like STAT3 .
Advanced: How should researchers address contradictory data in biological activity studies?
Q. Common Pitfalls :
Q. Resolution Strategies :
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) .
- Metabolic Profiling : Use LC-MS to identify degradation products in cell media .
Advanced: What analytical techniques are recommended for purity assessment and structural confirmation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
